molecular formula C13H20N2 B3022248 5-methyl-2-(2-methylpiperidin-1-yl)aniline CAS No. 946761-58-6

5-methyl-2-(2-methylpiperidin-1-yl)aniline

Cat. No.: B3022248
CAS No.: 946761-58-6
M. Wt: 204.31 g/mol
InChI Key: SKIXZIHSNVILJZ-UHFFFAOYSA-N
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Description

Significance in Chemical Biology

In the field of chemical biology, molecules with structures similar to 5-methyl-2-(2-methylpiperidin-1-yl)aniline are valuable as tools to probe biological systems. The aniline (B41778) and piperidine (B6355638) scaffolds are frequently employed in the design of chemical probes to study protein function and cellular pathways. The specific substitution pattern of this compound could offer unique properties for such applications. For instance, the aniline group can be diazotized to create a reactive handle for attaching reporter tags or for covalent modification of target proteins.

The lipophilicity and basicity of the molecule, influenced by the methyl groups and the piperidine nitrogen, are key determinants of its cell permeability and subcellular localization. These are critical parameters for the development of effective chemical probes. Furthermore, the 2-methylpiperidine (B94953) moiety introduces conformational rigidity and chirality, which can be exploited to achieve high selectivity for a particular biological target.

Role in Medicinal Chemistry Research Scaffolds

Both aniline and piperidine are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in a wide range of therapeutic agents. researchgate.netarizona.edu The combination of these two scaffolds in this compound suggests its potential as a core structure for the development of new drugs.

Aniline derivatives are present in numerous approved drugs, although their use can sometimes be limited by metabolic instability and potential toxicity. acs.orgcresset-group.com Medicinal chemists often employ strategies like introducing methyl groups to block sites of metabolism or to fine-tune the electronic properties of the aromatic ring to mitigate these issues. nih.govjuniperpublishers.comresearchgate.net The methyl group at the 5-position of the aniline ring in the subject compound could serve such a purpose.

The piperidine ring is a ubiquitous feature in pharmaceuticals, particularly those targeting the central nervous system. arizona.eduresearchgate.neteurekaselect.com The 2-methyl substitution can influence the pKa of the piperidine nitrogen and can also provide a steric element that may enhance binding to a target protein or improve selectivity over other receptors. scribd.com The specific stereochemistry of the 2-methylpiperidine group can be critical for biological activity.

Drug ClassExample CompoundKey Structural Feature(s)
AntipsychoticsHaloperidolPiperidine
Opioid AnalgesicsFentanylPiperidine
AntihistaminesLoratadinePiperidine
Kinase InhibitorsImatinibAniline
AnestheticsLidocaineAniline

Historical Context of Related Piperidine and Aniline Derivatives in Research

The history of aniline and piperidine derivatives in research is rich and dates back to the 19th century. Aniline was first isolated in 1826 and became the cornerstone of the synthetic dye industry. montrealgazette.commcgill.capysanky.info This industrial focus on aniline chemistry soon led to the discovery of its utility in pharmaceuticals. wikipedia.orgbritannica.com For example, acetanilide, an early analgesic, was synthesized from aniline in the late 19th century. The development of sulfonamide antibiotics in the 1930s, derived from an aniline-based dye, marked a turning point in medicine. wikipedia.org

Piperidine was first reported in 1850 and was initially isolated from piperine, the pungent compound in black pepper. wikipedia.org Its structural motif was later identified in numerous natural alkaloids with potent biological activities. The synthetic exploration of piperidine derivatives has led to the development of a vast number of drugs. For instance, the development of synthetic opioids in the mid-20th century heavily relied on the piperidine scaffold to mimic the key structural features of morphine.

The convergence of aniline and piperidine chemistry has produced a multitude of compounds with diverse pharmacological properties, and this compound represents a modern iteration of this historically significant chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(2-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-6-7-13(12(14)9-10)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIXZIHSNVILJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 2 Methylpiperidin 1 Yl Aniline

Established Synthetic Pathways to the Core Structure

The construction of the N-aryl piperidine (B6355638) core of 5-methyl-2-(2-methylpiperidin-1-yl)aniline can be achieved through several reliable and versatile synthetic methodologies. These methods are foundational in organic synthesis for creating C-N bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance, making it a powerful tool for constructing C-N bonds that might be challenging to form using traditional methods. wikipedia.org

In the context of synthesizing this compound, this approach would involve the coupling of 2-bromo-4-methylaniline (B145976) with 2-methylpiperidine (B94953). The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor like palladium acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand. researchgate.net The choice of ligand is critical and often requires optimization based on the specific substrates. ias.ac.in Sterically hindered and electron-rich phosphine ligands, such as Johnphos or tri-tert-butylphosphine, have proven effective in facilitating these types of couplings. ias.ac.in A strong base, like sodium tert-butoxide, is essential for the catalytic cycle to proceed. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine product and regenerate the catalyst. wikipedia.org

Table 1: Key Components in Buchwald-Hartwig Amination for this compound Synthesis

Component Role Examples
Aryl Halide Aromatic electrophile 2-bromo-4-methylaniline
Amine Nucleophile 2-methylpiperidine
Palladium Precursor Catalyst source Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, facilitates reaction Johnphos, Tri-tert-butylphosphine, BINAP
Base Promotes catalyst turnover Sodium tert-butoxide (NaOtBu)

The versatility of the Buchwald-Hartwig amination allows for its application in the synthesis of a wide array of substituted anilines, including those with complex and sterically demanding structures. wesleyan.edu

Nucleophilic aromatic substitution (SNAr) is another fundamental method for forming C-N bonds. This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a leaving group. nih.gov In the synthesis of this compound, a suitable precursor would be a 2-halo-5-methylnitrobenzene, where the nitro group acts as the activating group.

The reaction would proceed by the attack of 2-methylpiperidine on the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the halide leaving group restores the aromaticity of the ring and yields the N-arylated piperidine product. The nitro group can then be reduced to an amine in a subsequent step to afford the final product. While effective, SNAr reactions often require forcing conditions, such as high temperatures, and the scope can be limited by the necessity of strong electron-withdrawing groups on the aromatic ring. beilstein-journals.orgnih.gov

Reductive amination is a widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. organic-chemistry.org To synthesize this compound via this route, one could envision a multi-step process.

For instance, a precursor like 2-amino-4-methylphenol (B1222752) could be oxidized to the corresponding quinone-imine, which could then react with 2-methylpiperidine. Subsequent reduction would yield the desired aniline (B41778). A more direct, albeit challenging, approach might involve the reaction of a suitably substituted cyclohexanone (B45756) with an amine, followed by aromatization. However, controlling the regioselectivity and achieving the final aromatic structure can be complex. More commonly, reductive amination is employed to synthesize secondary amines from a primary amine and a carbonyl compound. nih.gov For example, reacting an aniline with a ketone in the presence of a reducing agent like sodium borohydride (B1222165) or 5-ethyl-2-methylpyridine (B142974) borane (B79455) can yield N-alkylated anilines. researchgate.net

Beyond the specific Buchwald-Hartwig amination, the broader field of palladium-catalyzed cross-coupling reactions offers versatile pathways for C-N bond formation. nih.gov These reactions have revolutionized organic synthesis due to their efficiency and broad applicability. researchgate.net For instance, variations of the Buchwald-Hartwig reaction using different ligands and reaction conditions have been extensively developed to couple a wide range of amines and aryl halides. acs.org

Palladium-catalyzed methods are not limited to C-N bond formation and can be used to construct other parts of the molecule. For example, a Suzuki cross-coupling could be used to introduce the methyl group onto the aromatic ring at an earlier stage of the synthesis. nih.gov The development of well-defined Pd(II) precatalysts has further simplified the application of these reactions, allowing for the use of optimal palladium-to-ligand ratios in user-friendly protocols. nih.gov The continuous innovation in palladium catalysis provides an ever-expanding toolkit for the synthesis of complex molecules like this compound. organic-chemistry.orgnih.gov

Advanced Synthetic Strategies and Methodological Innovations

As the demand for structurally complex and stereochemically defined molecules grows, more advanced synthetic strategies are being developed. These methods offer greater control over the three-dimensional structure of the target molecule.

The 2-methylpiperidine moiety in this compound contains a chiral center at the 2-position. The synthesis of enantiomerically enriched 2-substituted piperidines is a significant area of research, as the stereochemistry of this unit can have a profound impact on the biological activity of the final compound. researchgate.net

Several strategies have been developed for the stereoselective synthesis of 2-substituted piperidines. These include asymmetric hydrogenation of 2-substituted pyridines, asymmetric synthesis from chiral starting materials, kinetic resolution of racemic mixtures, and the use of chiral pool synthesis. researchgate.net For example, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl piperidines with high levels of enantioselectivity. researchgate.net Another approach involves the use of biocatalysis, where enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses. nih.govacs.org Catalytic enantioselective bromocyclization of olefinic amides has also been developed to produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org These advanced methods provide access to specific stereoisomers of the piperidine ring, which can then be incorporated into the final target molecule.

Table 2: Compound Names

Compound Name
This compound
2-bromo-4-methylaniline
2-methylpiperidine
Palladium acetate
Tris(dibenzylideneacetone)dipalladium(0)
Johnphos
Tri-tert-butylphosphine
Sodium tert-butoxide
2-halo-5-methylnitrobenzene
2-amino-4-methylphenol
Sodium borohydride
5-ethyl-2-methylpyridine borane
N-benzylpyridinium salts

One-Pot and Tandem Reaction Sequences

One such approach involves a tandem reaction featuring an amination-oxidation-amination sequence, which has been shown to be highly efficient for synthesizing related diamine structures from starting materials like 5-hydroxymethylfurfural. rsc.org This type of strategy, where a sequence of reactions occurs in a single reaction vessel, can be conceptually adapted. For instance, a potential one-pot synthesis could involve the reaction of 2-fluoro-4-methyl-nitrobenzene with 2-methylpiperidine, followed by the in-situ reduction of the nitro group.

Catalytic systems are central to these efficient syntheses. For example, palladium-catalyzed carboamination reactions can provide access to complex piperazine (B1678402) structures through the cyclization of amino alkene precursors with aryl bromides, showcasing the power of tandem processes in building heterocyclic systems. smolecule.com Similarly, ruthenium-catalyzed one-pot syntheses have been developed for creating homopropargylic amines from alkyl azides under photolytic conditions. amanote.com These advanced catalytic methods highlight the potential for developing streamlined, multi-step syntheses in a single pot for the target aniline derivative.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of paramount importance for sustainable industrial development. unibo.itmdpi.com These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com

Key green approaches applicable to the synthesis of this compound and its analogs include:

Catalytic Hydrogenation: The reduction of a nitro group on the aniline precursor is a critical step. Using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) is a green alternative to stoichiometric reducing agents (e.g., tin or iron in acidic media), which generate significant metallic waste. google.com This method operates under varying pressures and is a cornerstone of green chemistry. smolecule.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green principle. One-pot syntheses and multicomponent reactions are highly atom-economical and are favored for their efficiency. researchgate.net

Solvent Selection: The choice of solvent has a major environmental impact. The use of greener solvents, or in some cases, solvent-free reaction conditions, significantly enhances the sustainability of a synthesis. mdpi.com For instance, developing syntheses in water, ethanol, or under solvent-free conditions is a key goal in green chemistry. amanote.com

Energy Efficiency: Employing catalysts that allow reactions to proceed under milder conditions (lower temperature and pressure) reduces energy consumption. smolecule.com Microwave-assisted synthesis is another technology that can accelerate reactions and reduce energy usage. unibo.it

An efficient and environmentally conscious approach to synthesizing N-substituted piperidones, which are related structures, has been developed, demonstrating the successful application of green chemistry to this class of compounds. nih.gov

Synthesis of Derivatives and Analogs for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR), thereby optimizing potency, selectivity, and pharmacokinetic properties.

Modification of the Aniline Ring System

The aniline ring of this compound is a prime target for modification to explore its influence on biological activity. Altering the electronic and steric properties of this ring can significantly impact molecular interactions with biological targets. SAR studies on related aniline-containing compounds have shown that the nature and position of substituents are critical for activity. nih.gov

Table 1: Potential Modifications of the Aniline Ring

Modification Type Example Substituents Rationale
Electronic Modification Halogens (F, Cl, Br), Nitro (-NO₂), Cyano (-CN) Introduce electron-withdrawing effects to modulate the pKa of the aniline nitrogen and engage in specific interactions like halogen bonding. mdpi.com
Steric Bulk Modification Alkyl groups (e.g., ethyl, isopropyl), Phenyl Vary the size and shape of the molecule to probe the steric tolerance of the binding pocket.

| Hydrogen Bonding | Hydroxyl (-OH), Methoxy (B1213986) (-OCH₃), Amine (-NH₂) | Introduce hydrogen bond donors or acceptors to form new interactions with the target protein. |

For example, in studies of quinazoline (B50416) derivatives, substituting the aniline moiety with chloro or fluoro groups has been shown to be vital for inhibitory activity against kinases like EGFR. mdpi.com The position of these substituents is also crucial; moving a methyl group from the para- to the meta-position on an aniline ring resulted in a significant loss of antiproliferative activity in one study. nih.gov

Structural Variations within the Piperidine Ring

The piperidine ring offers numerous opportunities for structural modification to explore conformational preferences and occupy additional space within a binding site. Research on piperidine analogues has demonstrated that these modifications can lead to significant improvements in receptor affinity. nih.gov

Key strategies include:

Introduction of Bridging Moieties: Creating bicyclic structures such as 2-azanorbornanes or nortropanes can rigidly constrain the piperidine ring's conformation. nih.gov This strategy helps in identifying the receptor-preferred conformation of the piperidine moiety. nih.gov

Ring Size Variation: Synthesizing analogues with smaller (pyrrolidine) or larger (azepane) rings can determine the optimal ring size for receptor binding. nih.govnih.gov

Substitution on the Ring: Adding substituents, such as methyl groups, to the piperidine ring can provide insights into steric and hydrophobic interactions. ajchem-a.com For instance, the position of a methyl group on the piperidine ring has been shown to influence the anticancer properties of piperidine-substituted sulfonamides. ajchem-a.com

Table 2: Examples of Piperidine Ring Modifications

Modification Strategy Resulting Structure Purpose Reference
Bridging 2-Azanorbornane, Nortropane Conformationally lock the ring to enhance binding affinity. nih.gov
Ring Contraction Pyrrolidine Probe for size constraints in the binding pocket. nih.gov

| Substitution | 3- or 4-methylpiperidine (B120128) | Explore additional hydrophobic/steric interactions. | ajchem-a.com |

Introduction of Heteroatom Linkages

Introducing heteroatoms such as oxygen or additional nitrogen atoms into the scaffold can create new hydrogen bonding opportunities, alter polarity, and improve pharmacokinetic properties. Synthetic routes often involve multi-step processes starting from precursors like 2-chloro-4-fluorotoluene, which undergo nitration, substitution with an alcohol (e.g., isopropanol), and coupling reactions to introduce the desired linkages. google.com The final steps typically involve catalytic hydrogenation to reduce the nitro group and saturate an aromatic ring to form the piperidine. google.com

For example, the synthesis of fluoroethoxy analogues can be achieved by demethylating a methoxy precursor and subsequently reacting the resulting alcohol with 1-bromo-2-fluoroethane. nih.gov This introduces a flexible ether linkage with a terminal fluorine atom, which can be beneficial for binding and metabolic stability.

Incorporation of Functional Groups for Biological Probing

To investigate biological mechanisms and interactions, functional groups can be incorporated into the molecule to act as probes. These groups can serve as reporters or introduce specific physicochemical properties.

Polar Groups: The introduction of hydroxyl (-OH) or hydroxymethyl (-CH₂OH) groups can enhance polar interactions with a target protein, although this must be balanced against the energetic cost of desolvation. nih.gov

Charged Groups: Carboxylic acid groups can be introduced to create charged species at physiological pH, potentially forming salt bridges with receptor residues. nih.gov

Reporter Groups: While not explicitly detailed for this compound, the incorporation of fluorescent tags or isotopically labeled groups (e.g., with ¹¹C) is a common strategy to create probes for imaging techniques like positron emission tomography (PET). researchgate.net

Bioisosteric Replacements: Functional groups can be replaced with bioisosteres to improve properties. For example, replacing a metabolically liable group with a more stable one, such as a tetrahydropyran (B127337) ring, can enhance in vivo stability. nih.gov

The synthesis of 2-methyl-5-nitroaniline (B49896) derivatives for antimicrobial studies highlights how a functional group like a nitro moiety can be a key pharmacophoric element. researchgate.net

Table 3: Functional Groups for Biological Probing

Functional Group Purpose Example Application
Hydroxyl (-OH) Increase polarity, hydrogen bonding Probing polar interactions in a binding site. nih.gov
Carboxylic Acid (-COOH) Introduce a negative charge Form ionic interactions with protein residues. nih.gov
**Nitro (-NO₂) ** Electron-withdrawing, H-bond acceptor Key feature for antimicrobial or other biological activity. researchgate.net

| Fluorine (-F) | Modulate pKa, block metabolism | Enhance binding affinity and metabolic stability. nih.gov |

Reaction Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and minimize the formation of byproducts. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, is particularly sensitive to the choice of catalyst, ligand, solvent, and base.

The development of an efficient catalytic system is paramount for the successful synthesis of sterically hindered N-arylpiperidines like this compound. The core of this system is a palladium precursor and a phosphine ligand.

Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination. For sterically demanding couplings, such as the reaction between a substituted aniline and 2-methylpiperidine, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.

Several generations of phosphine ligands have been developed for the Buchwald-Hartwig amination. Early systems utilized ligands like triphenylphosphine (B44618) (PPh₃), but these often required harsh reaction conditions and had limited scope. The development of bulky alkyl- and biarylphosphine ligands has significantly expanded the utility of this reaction. For the synthesis of this compound from 2-bromo-4-methylaniline and 2-methylpiperidine, a screening of different ligands is essential to identify the most effective one.

Below is a representative data table illustrating the effect of different ligands on the yield of a model Buchwald-Hartwig amination reaction between an aryl bromide and a secondary amine, which is analogous to the synthesis of the target compound.

Table 1: Effect of Phosphine Ligand on the Yield of N-Arylpiperidine
EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃NaOt-BuToluene (B28343)11025
2Pd(OAc)₂BINAPNaOt-BuToluene11068
3Pd₂(dba)₃XPhosNaOt-BuToluene10092
4Pd₂(dba)₃RuPhosNaOt-BuToluene10089
5Pd(OAc)₂cBRIDPNaOt-BuToluene10095

This table is a representative example based on typical outcomes in Buchwald-Hartwig amination reactions.

As indicated in the table, more sterically hindered and electron-rich biaryl phosphine ligands like XPhos and cBRIDP generally provide higher yields in the coupling of sterically demanding substrates.

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and reaction rate. The solvent must be capable of dissolving the reactants and the catalyst system, and it should be stable under the reaction conditions.

Solvent Effects: Aprotic solvents are commonly used for the Buchwald-Hartwig amination. Toluene is a frequent choice due to its high boiling point and ability to dissolve many organic compounds. Other solvents such as 1,4-dioxane, and tert-butanol (B103910) have also been successfully employed. The polarity of the solvent can influence the rate of the oxidative addition and reductive elimination steps. A screening of solvents is often necessary to determine the optimal medium for a specific substrate combination.

Temperature Effects: The reaction temperature directly affects the rate of the reaction. Higher temperatures generally lead to faster reaction times. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired side products. For the coupling of sterically hindered substrates, temperatures in the range of 80-120 °C are typically required. Optimization studies are necessary to find the ideal balance between reaction rate and product purity.

The following interactive table demonstrates the influence of solvent and temperature on the yield of a representative N-arylation reaction.

Table 2: Influence of Solvent and Temperature on Reaction Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene802475
2Toluene1001292
31,4-Dioxane1001288
4tert-Butanol802465
5Toluene120885 (with some decomposition)

This table is a representative example based on typical outcomes in Buchwald-Hartwig amination reactions.

These results suggest that for this type of transformation, toluene at 100 °C provides an optimal balance of reaction time and yield.

The identification and control of impurities are critical for ensuring the quality and purity of the final product. In the synthesis of this compound via Buchwald-Hartwig amination, several types of impurities can arise.

Common Impurities:

Unreacted Starting Materials: Incomplete conversion can leave residual 2-bromo-4-methylaniline and 2-methylpiperidine in the reaction mixture.

Hydrodehalogenation Product: A common side reaction is the reduction of the aryl halide, leading to the formation of p-toluidine. This can occur if there are sources of hydride in the reaction or through certain catalyst decomposition pathways.

Products of Ligand Arylation: In some cases, the phosphine ligand itself can undergo arylation, leading to the formation of phosphonium (B103445) salts or other phosphorus-containing impurities.

Homocoupling Products: Dimerization of the aryl halide or the amine can lead to biaryl or hydrazine (B178648) derivatives, respectively, although this is less common with efficient catalytic systems.

Residual Palladium: The final product may be contaminated with trace amounts of palladium, which is often undesirable, especially in pharmaceutical applications.

Impurity Control Strategies:

Optimization of Reaction Conditions: Fine-tuning the catalyst loading, ligand-to-metal ratio, base, solvent, and temperature can minimize the formation of side products.

Purification Methods: Column chromatography is a standard method for removing impurities from the crude product. Recrystallization can also be an effective purification technique if the product is a solid.

Palladium Scavenging: To remove residual palladium, various scavengers such as activated carbon, silica-based scavengers with functional groups that chelate palladium, or polymer-supported scavengers can be employed.

A typical impurity profile for a synthetic batch following initial purification might look like the following:

Table 3: Representative Impurity Profile of Crude this compound
CompoundRetention Time (min)Area (%)Identity
15.21.5p-Toluidine (Hydrodehalogenation)
28.72.12-Bromo-4-methylaniline (Starting Material)
312.495.5This compound (Product)
415.80.9Unknown High Molecular Weight Impurity

This table is a hypothetical representation of a GC-MS analysis of a crude product.

Careful monitoring of the reaction progress by techniques like GC-MS or LC-MS is essential for understanding the formation of impurities and developing strategies for their control, ultimately leading to a high-purity final product.

Structural Characterization and Elucidation of 5 Methyl 2 2 Methylpiperidin 1 Yl Aniline and Its Analogs

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy provides comprehensive information about the carbon-hydrogen framework, molecular weight, functional groups, and electronic properties of the molecule.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the connectivity of atoms can be mapped out.

For 5-methyl-2-(2-methylpiperidin-1-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aniline (B41778) N-H proton, the aliphatic protons of the 2-methylpiperidine (B94953) ring, and the methyl group on the aniline ring. The three aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring would appear as a set of coupled multiplets. The ¹³C NMR spectrum would display signals corresponding to the six unique aromatic carbons and the seven aliphatic carbons of the substituted piperidine (B6355638) and methyl groups.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning these signals. peerj.com COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, confirming the connection between the aniline and piperidine moieties. peerj.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar aniline and piperidine derivatives.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aniline N-H3.5 - 4.5 (broad singlet)-
Aromatic C-H (3 protons)6.6 - 7.2 (multiplets)115 - 145
Aniline -CH₃2.2 - 2.4 (singlet)20 - 22
Piperidine -CH₃1.0 - 1.3 (doublet)15 - 20
Piperidine ring protons1.4 - 3.5 (multiplets)23 - 58

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. peerj.com For this compound (C₁₃H₂₀N₂), the expected exact mass would be approximately 204.1626.

Tandem mass spectrometry (MS/MS) is used to establish fragmentation patterns, which offer further structural clues. researchgate.net Upon ionization, the molecule would fragment in a predictable manner. Key fragmentations would likely include the cleavage of the bond between the aniline and piperidine rings and the loss of the methyl group from the piperidine ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z
Molecular Ion [M]⁺204
Loss of piperidine methyl [M - CH₃]⁺189
2-methylpiperidine cation98
5-methylaniline fragment106

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the aniline amine group, typically appearing in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl and piperidine groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. Bends for the aromatic C=C bonds are expected in the 1500-1600 cm⁻¹ range. researchgate.net

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the chromophores. The substituted aniline ring acts as a chromophore, and its absorption maxima (λmax) would likely be observed in the ultraviolet region, characteristic of benzene derivatives with amino substituents.

X-ray Crystallographic Studies for Solid-State Structure Determination

While a crystal structure for this compound has not been reported in the surveyed literature, such a study would confirm the connectivity established by NMR and MS. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the aniline N-H group, which dictate the crystal packing arrangement. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile organic molecules like substituted anilines.

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities or side products from the synthesis. tsijournals.com

Furthermore, because the 2-methylpiperidine moiety contains a chiral center, the compound can exist as a pair of enantiomers. Chiral HPLC, using a specialized column, would be necessary to separate and quantify these isomers. nih.gov

Table 3: Representative RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound and its analogs. This method facilitates the separation of individual components from a mixture, allowing for their identification and quantification. The retention of an analyte on the GC column is a characteristic parameter that, under defined conditions, can aid in its identification.

The analysis of aromatic amines like aniline derivatives by GC can sometimes be challenging due to their polarity, which may lead to peak tailing and poor chromatographic resolution. To mitigate these issues, derivatization of the amine functionality is a common strategy to enhance volatility and reduce interactions with the stationary phase. However, with modern inert capillary columns, direct analysis is often feasible.

A typical GC-MS analysis of N-substituted aniline derivatives would employ a non-polar or semi-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase. The retention time of a compound is influenced by its volatility and its interaction with the stationary phase. For this compound, the presence of both the aniline and the 2-methylpiperidine moieties, along with the methyl group on the aromatic ring, will dictate its elution characteristics.

To provide a comparative context for the elution behavior of this compound, the following table presents the retention indices for a series of structurally related aniline and piperidine compounds on a standard non-polar stationary phase (e.g., DB-5ms). The retention index is a normalized measure of retention that is more reproducible between laboratories than the retention time alone.

CompoundRetention Index (Non-polar column)
Aniline968
N-Methylaniline1045
o-Toluidine (2-Methylaniline)1032
p-Toluidine (4-Methylaniline)1051
N-Phenylpiperidine1450
N-(o-Tolyl)piperidine1525
This compound~1750 (Estimated)

The estimated retention index for this compound is higher than that of the simpler analogs due to its greater molecular weight and the presence of multiple substituent groups, which increase its boiling point and interaction with the stationary phase. The precise retention time and index would be determined experimentally under specific chromatographic conditions, including the temperature program, carrier gas flow rate, and column dimensions.

Chiral Chromatography for Enantiomeric Purity

The presence of a stereocenter at the 2-position of the piperidine ring in this compound means that the compound can exist as a pair of enantiomers, (R)- and (S)-5-methyl-2-(2-methylpiperidin-1-yl)aniline. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is of paramount importance. Chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the definitive method for separating and quantifying enantiomers.

The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their resolution.

For compounds containing a piperidine moiety and an aromatic ring, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have demonstrated broad applicability. Both normal-phase (using non-polar eluents like hexane (B92381) and an alcohol modifier) and reversed-phase (using aqueous-organic mobile phases) methods can be developed.

The effectiveness of a chiral separation is characterized by several parameters:

Retention Factor (k') : A measure of the retention of an enantiomer on the column.

Separation Factor (α) : The ratio of the retention factors of the two enantiomers (k'₂ / k'₁). A value of α > 1 indicates that a separation is occurring.

Resolution (Rs) : A quantitative measure of the degree of separation between the two enantiomeric peaks. A resolution of Rs ≥ 1.5 is generally considered to indicate baseline separation.

The following interactive data table illustrates a hypothetical, yet representative, chiral HPLC separation of the enantiomers of this compound on a cellulose-based CSP.

EnantiomerRetention Time (min)Retention Factor (k')Separation Factor (α)Resolution (Rs)
(R)-5-methyl-2-(2-methylpiperidin-1-yl)aniline10.23.081.151.85
(S)-5-methyl-2-(2-methylpiperidin-1-yl)aniline11.53.54

In this representative example, the (S)-enantiomer is more strongly retained on the chiral stationary phase, resulting in a longer retention time. The separation factor of 1.15 and a resolution of 1.85 indicate a successful and robust enantioseparation, allowing for the accurate determination of the enantiomeric excess (e.e.) of a sample. The development of such a method is crucial for the quality control and characterization of enantiomerically enriched this compound.

Advanced Computational and Theoretical Studies of 5 Methyl 2 2 Methylpiperidin 1 Yl Aniline

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of 5-methyl-2-(2-methylpiperidin-1-yl)aniline and its influence on the molecule's properties and interactions. These studies reveal the preferred spatial arrangements of the atoms, which are critical for its biological activity.

Energy Minimization and Conformational Landscapes

The conformational landscape of this compound is complex due to the rotational freedom around the C-N bond connecting the aniline (B41778) and piperidine (B6355638) rings, as well as the puckering of the piperidine ring itself. Energy minimization calculations are employed to identify the most stable conformations, which correspond to the lowest points on the potential energy surface. colostate.edu

Computational studies on substituted prolines, which also feature a cyclic side chain, have demonstrated that substitutions can significantly affect the conformational equilibria. scispace.comnih.govnih.gov Similarly, for this compound, the interplay between the methyl groups on both the aniline and piperidine rings will dictate the accessible conformational states. The conformational landscape can be visualized as a multi-dimensional plot of energy versus various torsional angles, revealing the low-energy regions that the molecule is most likely to occupy.

Stereochemical Influences on Molecular Conformation

The orientation of the methyl group (axial or equatorial) in the lowest energy chair conformation of the piperidine ring will be influenced by steric interactions with the substituted aniline ring. An equatorial orientation is generally favored for substituents on a cyclohexane (B81311) or piperidine ring to minimize 1,3-diaxial interactions. However, the large aniline substituent may force the methyl group into an axial position in some low-energy conformers. The relative stability of these conformers will have a direct impact on the molecule's biological activity.

Quantum Chemical Calculations (DFT) for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.netrsc.orgresearchgate.netresearchgate.netscielo.org.mxresearchgate.net For this compound, DFT calculations provide valuable information about its reactivity, stability, and spectroscopic properties.

Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other molecules, including biological targets. alliedacademies.orgmdpi.com

DFT calculations on similar piperidine derivatives have been used to gain insights into their molecular geometry, electronic stability, and reactivity. researchgate.net For this compound, these calculations can help to understand the influence of the methyl and amino groups on the electronic properties of the aromatic ring and the piperidine moiety.

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a small molecule and a biological macromolecule, such as a protein or enzyme. nih.govproquest.comresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov By simulating the movements of atoms over time, MD can reveal the stability of the compound-biomolecule complex, the key intermolecular interactions, and the conformational changes that may occur upon binding.

For this compound, MD simulations can be used to study its interaction with a specific protein target. These simulations can help to understand how the compound binds to the active site, the role of water molecules in mediating the interaction, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The results of MD simulations can provide valuable insights for optimizing the structure of the compound to improve its binding affinity and selectivity.

Ligand-Protein Docking and Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. ijper.orgneliti.comuomisan.edu.iqscienceforecastoa.comnih.govnih.govbioinformation.netjbcpm.com This method is widely used in drug discovery to screen virtual libraries of compounds and to identify potential drug candidates.

For this compound, docking studies can be performed to predict its binding mode and affinity to a variety of protein targets. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding energy. The results of docking studies can identify the key amino acid residues involved in the interaction and suggest modifications to the ligand that could enhance binding.

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.
Hydrophobic Interactions Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netmdpi.comnih.govnih.govmdpi.com By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a particular biological target. This would involve calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as their size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be a valuable tool for guiding the synthesis of new compounds with improved potency.

Descriptor TypeExamples
Topological Molecular connectivity indices, Wiener index.
Geometrical Molecular surface area, molecular volume.
Electronic Dipole moment, partial charges.
Lipophilic LogP, molar refractivity.

Pharmacological and Biochemical Investigation Mechanistic Focus of 5 Methyl 2 2 Methylpiperidin 1 Yl Aniline

Target Identification and Validation in Cellular and Biochemical Systems

There is no publicly available data detailing the kinase inhibition profile of 5-methyl-2-(2-methylpiperidin-1-yl)aniline against Anaplastic Lymphoma Kinase (ALK), Enhancer of Zeste Homolog 2 (EZH2), Bruton's Tyrosine Kinase (BTK), or Janus Kinase (JAK). While aniline (B41778) and piperidine (B6355638) moieties are present in various kinase inhibitors, the specific activity of this compound has not been reported.

No studies have been published that assess the binding affinity and selectivity of this compound for orexin (B13118510) receptors, Acetylcholinesterase (AChE), or MER Tyrosine Kinase (MERTK). Research on structurally related compounds, such as other piperidine-containing molecules, has explored orexin receptor antagonism, but this cannot be directly extrapolated to the title compound.

Information regarding the enzyme inhibition kinetics and the specific mechanism of action for this compound is not available in the scientific literature. There are no published studies detailing its inhibitory constants (e.g., IC₅₀, Kᵢ) or the nature of its interaction with any enzymatic targets.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Specific structure-activity relationship (SAR) studies for this compound against any particular biological target have not been found in the reviewed literature. While SAR studies are crucial for optimizing lead compounds, such investigations for this molecule are not publicly documented.

Positional Scanning of Substituents

There are no available studies that have systematically explored the positional scanning of the methyl substituents on either the aniline or the piperidine rings of this compound to determine their impact on biological activity.

Isosteric Replacements and Bioisosteric Design

Information regarding the isosteric or bioisosteric replacement of functional groups within this compound is not available. Such studies would involve replacing, for example, the methyl groups with other functionalities like halogens or the piperidine ring with other heterocyclic systems to probe the electronic and steric requirements for activity.

Conformational Restriction and Flexibility Analysis

There is a lack of published research on the conformational analysis of this compound or studies that investigate how restricting its conformational flexibility might influence its biological profile.

Comparative Biological Activity Analysis with Related Chemical Classes

A direct comparative analysis of the biological activity of this compound with other related chemical classes is not possible due to the absence of primary biological data for this compound.

Due to a lack of specific research findings for the chemical compound "this compound" within the requested application areas, this article cannot be generated at this time. Extensive searches have not yielded specific data on its use as a research probe for receptor and enzyme studies, in target engagement and proteomics research, or in mechanistic enzymology and pathway elucidation.

To provide a thorough, informative, and scientifically accurate article as requested, detailed research findings on this specific compound are necessary. The currently available information does not support the creation of content for the outlined sections and subsections.

Further research would be required to investigate the potential applications of "this compound" in these fields. Without such research, any generated content would be speculative and would not meet the required standards of scientific accuracy.

Analytical Method Development for Research Purposes

Development of Robust Quantification Techniques for In Vitro Studies

To accurately assess the behavior of 5-methyl-2-(2-methylpiperidin-1-yl)aniline in in vitro assays, such as metabolic stability or cell-based studies, a robust quantification method is essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, most commonly a UV or mass spectrometry (MS) detector, is the technique of choice for this purpose.

The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate sensitivity, selectivity, and linearity. A reverse-phase HPLC method is typically employed for compounds of this nature. The selection of the stationary phase (e.g., C18 column) and mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate) is critical.

Method validation is performed to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of calibration standards over a relevant concentration range. Accuracy is determined by comparing the measured concentration to the nominal concentration, while precision is assessed through replicate analyses.

Below is an interactive table summarizing typical validation parameters for an HPLC-UV method developed for the quantification of this compound in a microsomal incubation matrix.

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Range Covers expected concentrations1 - 1000 ng/mL
Accuracy 85-115% (100 ± 15%)Within limits
Precision (%RSD) < 15%< 10%
LOD Signal-to-Noise > 30.3 ng/mL
LOQ Signal-to-Noise > 101.0 ng/mL

This validated method can then be confidently applied to quantify the disappearance of the parent compound in metabolic stability assays or to determine its concentration in various compartments of cell-based models.

Methods for Chiral Separation and Enantiomeric Excess Determination

Given the presence of a chiral center at the 2-position of the piperidine (B6355638) ring, this compound exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, methods for their separation and the determination of enantiomeric excess (e.e.) are crucial. Chiral HPLC is the most common technique for this purpose. semanticscholar.org

The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving enantiomers of chiral amines. semanticscholar.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. nih.gov

Once a suitable separation method is established, it can be used to determine the enantiomeric excess of a sample. The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents can also be employed for e.e. determination, providing an alternative or confirmatory method. bham.ac.uk

The following interactive table outlines a potential chiral HPLC method for the separation of the enantiomers of this compound.

ParameterCondition
Chiral Stationary Phase Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

This method allows for the accurate quantification of each enantiomer, which is vital for stereoselective metabolism and pharmacokinetic studies.

Characterization of Metabolites in In Vitro Systems (non-clinical)

Understanding the metabolic fate of this compound is a key aspect of its preclinical development. In vitro systems, such as liver microsomes and hepatocytes, are utilized to identify potential metabolic pathways. The characterization of these metabolites typically involves the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.

Based on the structure of the parent compound, several metabolic pathways can be anticipated. For N-substituted anilines, common metabolic routes include N-dealkylation and hydroxylation of the aromatic ring. nih.govtandfonline.com Piperidine-containing compounds are known to undergo oxidation, which can lead to the formation of reactive iminium intermediates. nih.gov

The general approach to metabolite identification involves incubating the compound with the in vitro system (e.g., human liver microsomes) and analyzing the resulting mixture by LC-HRMS. By comparing the chromatograms of the test incubation with a control incubation (without the cofactor NADPH), new peaks corresponding to metabolites can be identified. The high-resolution mass data provides the accurate mass of the metabolites, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information, aiding in the elucidation of the metabolite's structure.

Potential in vitro metabolites of this compound are summarized in the interactive table below.

Proposed MetaboliteBiotransformationExpected Mass Shift
M1 Hydroxylation of the aromatic ring+16 Da
M2 Hydroxylation of the piperidine ring+16 Da
M3 N-dealkylation (loss of the 2-methylpiperidine (B94953) group)-97 Da
M4 Oxidation of the piperidine ring to a lactam+14 Da

These in vitro metabolism studies are crucial for predicting the in vivo metabolic pathways and identifying any potentially reactive or pharmacologically active metabolites. frontiersin.org

Future Directions in Academic Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient, cost-effective, and sustainable synthetic methods is fundamental to enabling broader research into 5-methyl-2-(2-methylpiperidin-1-yl)aniline and its analogs. Future work in this area will likely focus on advancing the C-N cross-coupling reactions that are central to its construction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the formation of C–N bonds in the synthesis of aromatic amines. acs.org Ongoing research is focused on creating more robust catalytic systems. This includes the development of novel biaryl phosphine (B1218219) ligands that can improve reaction efficiency, broaden the substrate scope to include more challenging (hetero)aryl chlorides, and allow reactions to proceed under milder conditions. acs.orgmit.edu A key future direction will be the application of these next-generation palladium catalysts to streamline the synthesis of the target compound. acs.org

Copper-catalyzed C-N coupling reactions, a classic method, are also experiencing a resurgence with the development of more sustainable approaches. researchgate.net Research into using highly efficient catalysts like copper(I) bromide (CuBr) or copper nanoparticles may offer alternatives to palladium-based methods, potentially reducing costs and reaction times. researchgate.netrsc.org Furthermore, strategies for synthesizing the N-(hetero)aryl piperidine (B6355638) core, for instance through a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates, present another innovative route for creating diverse libraries of related compounds. chemrxiv.org

Identification of Undiscovered Biological Targets and Mechanisms

The biological activity profile of this compound is a significant unknown, representing a rich area for future pharmacological screening. The piperidine moiety is a common fragment in pharmaceuticals, known to be present in drugs targeting a wide array of conditions, including cancer, infectious diseases, and neurological disorders. nih.govclinmedkaz.orgijnrd.org Similarly, the aniline (B41778) scaffold is a key component of many kinase inhibitors and other therapeutic agents.

Future research should involve systematic screening of the compound against diverse panels of biological targets to uncover novel activities. ontosight.ai Given the structural precedents, several target classes are of particular interest for initial investigation. Many synthetic piperidine derivatives have shown promise as anticancer agents, suggesting that this compound could be evaluated for cytotoxic activity against various cancer cell lines. nih.gov The N-arylsulfonamide piperidine scaffold, for example, has been identified in gamma-secretase inhibitors developed as potential treatments for Alzheimer's disease. nih.gov This suggests that screening against targets implicated in neurodegenerative diseases could be a fruitful endeavor.

Potential Target ClassRationale for InvestigationExample of Related Scaffolds
Protein KinasesThe aniline and N-aryl heterocyclic motifs are common in kinase inhibitors used in oncology.2-(Benzimidazol-2-yl)quinoxalines with piperazine (B1678402) substituents have shown antitumor activity. nih.gov
G-Protein Coupled Receptors (GPCRs)Piperidine derivatives are prevalent in antipsychotic and analgesic medications that target GPCRs. ijnrd.orgPiperidine derivatives like pimozide (B1677891) and meperidine are known GPCR modulators. ijnrd.org
Ion ChannelsSubstituted piperidines have been investigated as potential local anesthetics and antiarrhythmic agents that act on ion channels. clinmedkaz.orgPiperidine-containing compounds have been studied for their effects on voltage-gated ion channels. clinmedkaz.org
SecretasesConformationally restricted piperidine derivatives have been developed as gamma-secretase inhibitors for Alzheimer's disease. nih.govSmall 2,6-disubstituted piperidine N-arylsulfonamides. nih.gov
Viral/Bacterial EnzymesPiperidine alkaloids and their synthetic analogs have demonstrated antiviral, antibacterial, and antifungal properties. nih.govijnrd.orgAloperine and Matrine, natural alkaloids with fused piperidine rings, show antiviral and anti-inflammatory effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-synthesize-test cycle. mdpi.com For this compound, these computational tools offer a powerful approach to explore its chemical space and predict the properties of its derivatives.

A primary application will be the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net Once initial biological screening data is obtained, ML algorithms can be trained to correlate specific structural features with biological activity. mdpi.com These predictive models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. researchgate.netresearchgate.net

Furthermore, generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be employed for de novo molecular design. researchgate.net By learning from the structure of the parent compound and known active molecules, these models can generate novel molecular structures that retain the core scaffold but are optimized for desired properties like enhanced potency or improved pharmacokinetic profiles. mdpi.com AI/ML methods are also critical for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties, allowing researchers to filter out compounds with poor drug-like characteristics early in the discovery process. nih.govnih.gov To ensure that these complex models are not "black boxes," techniques like SHAP (Shapley Additive Explanations) can be used to interpret model predictions, providing chemists with insights into which molecular features are driving the predicted activity. acs.org

Development of Advanced Biophysical Techniques for Interaction Studies

Should initial screenings identify a biological target for this compound, a critical future step will be the detailed characterization of its interaction with the target protein. Advanced biophysical techniques are indispensable for validating hits, understanding the mechanism of action, and guiding lead optimization. elsevierpure.comresearchgate.net

A suite of biophysical methods can provide a comprehensive picture of the molecular interaction. worldscientific.com Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that can measure the real-time kinetics of binding, providing crucial data on the association (k-on) and dissociation (k-off) rates of the compound. researchgate.netmdpi.com Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, offering a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). worldscientific.commdpi.com

To understand the structural basis of the interaction, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the compound's binding in solution, while X-ray crystallography can provide a high-resolution, three-dimensional snapshot of the compound bound within the protein's active site. nih.gov These techniques are fundamental to structure-based drug design, enabling rational modifications to the compound to improve its fit and affinity for the target. researchgate.net

TechniqueInformation ProvidedPrimary Application in Future Research
Surface Plasmon Resonance (SPR)Binding affinity (Kd), association rate (kon), dissociation rate (koff). mdpi.comHit validation and quantifying the kinetics of the compound-target interaction. cd-biophysics.com
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). worldscientific.comDetermining the thermodynamic driving forces behind the binding event.
Nuclear Magnetic Resonance (NMR) SpectroscopyBinding site mapping, structural changes upon binding, affinity in solution. nih.govIdentifying the specific amino acids involved in the interaction and confirming binding in a solution state.
X-ray CrystallographyHigh-resolution 3D structure of the protein-ligand complex. nih.govVisualizing the precise binding mode to guide rational, structure-based design of more potent derivatives.
Differential Scanning Fluorimetry (DSF)Changes in protein thermal stability upon ligand binding. worldscientific.comRapid screening and initial validation of binding to the target protein.

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5-methyl-2-(2-methylpiperidin-1-yl)aniline
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Reactant of Route 2
5-methyl-2-(2-methylpiperidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.